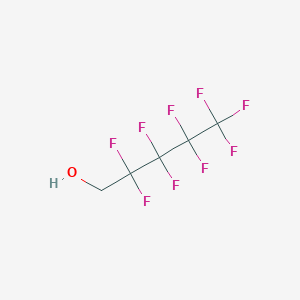

2,2,3,3,4,4,5,5,5-Nonafluoropentan-1-ol

Übersicht

Beschreibung

2,2,3,3,4,4,5,5,5-Nonafluoropentan-1-ol is a fluorous compound that is part of a class of chemicals characterized by their high fluorine content relative to carbon. These compounds are known for their unique properties, such as high chemical and thermal stability, low surface energy, and their ability to form phases that are immiscible with both aqueous and organic solvents. While the specific compound 2,2,3,3,4,4,5,5,5-Nonafluoropentan-1-ol is not directly discussed in the provided papers, related fluorous compounds and their reactivity are examined, which can give insights into the behavior and potential applications of the compound .

Synthesis Analysis

The papers provided do not directly address the synthesis of 2,2,3,3,4,4,5,5,5-Nonafluoropentan-1-ol, but they do discuss the synthesis of related fluorous compounds. For instance, nonafluorobutanesulfonyl azide is described as a highly reactive oxidant for the copper-catalyzed synthesis of 1,3-diynes from terminal alkynes, which suggests that similar fluorous compounds could be synthesized using copper catalysis and appropriate azide reagents . The shelf stability and safety of nonafluorobutanesulfonyl azide also imply that related fluorous compounds could be handled with relative ease in a laboratory setting .

Molecular Structure Analysis

The molecular structure of fluorous compounds like 2,2,3,3,4,4,5,5,5-Nonafluoropentan-1-ol is characterized by a carbon backbone with multiple fluorine atoms attached. The high electronegativity of fluorine significantly affects the chemical properties of these molecules. For example, the kinetical investigations on radical initiated fragmentation of orthoformiates of 2,2,3,3,4,4,5,5-octafluoropentan-1-ol show that the fluoroalkyl substituents influence the velocity of the hydrogen abstraction reaction, although they do not affect the rate of the fragmentation step . This suggests that the molecular structure of fluorous compounds plays a crucial role in their reactivity.

Chemical Reactions Analysis

The chemical reactivity of fluorous compounds is highlighted in the papers, where nonafluorobutanesulfonyl azide is used as a reagent for diazo transfer reactions and the synthesis of azides from primary amines . The ability to engage in such reactions indicates that fluorous compounds can be versatile reagents in organic synthesis. The radical-induced fragmentation of orthoformiates related to 2,2,3,3,4,4,5,5,5-Nonafluoropentan-1-ol leads to the formation of dialkylcarbonates and ring-opened carbonates, demonstrating the potential for these compounds to undergo complex transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorous compounds are largely determined by their high fluorine content. The paper discussing the applicability of a fluorous solvent, 1,1,1,2,3,4,4,5,5,5-decafluoropentane, in liquid-liquid electrochemistry, provides insights into the properties of such compounds. The solvent's immiscibility with water and ability to dissolve high concentrations of hydrophobic electrolytes, along with its high conductivity, suggest that 2,2,3,3,4,4,5,5,5-Nonafluoropentan-1-ol may also exhibit similar properties conducive to specialized applications such as electrochemistry .

Wissenschaftliche Forschungsanwendungen

Specific Scientific Field

Thermophysical Property Data Analysis

Summary of the Application

2,2,3,3,4,4,5,5,5-Nonafluoropentan-1-ol is used in the field of thermophysical property data analysis. The National Institute of Standards and Technology (NIST) uses it to generate critically evaluated thermodynamic property data for pure compounds .

Methods of Application or Experimental Procedures

The data for this compound were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .

Results or Outcomes

The data generated provide valuable information on the thermodynamic properties of 2,2,3,3,4,4,5,5,5-Nonafluoropentan-1-ol, which can be used in various scientific and industrial applications .

Synthesis of Nanocrystals

Specific Scientific Field

Summary of the Application

2,2,3,3,4,4,5,5,5-Nonafluoropentan-1-ol is used as a cosurfactant in the synthesis of silver and silver iodide nanocrystals .

Methods of Application or Experimental Procedures

This compound is used in the synthesis of Ag2S nanocrystals with a characteristic surface plasmon resonance absorption at 330nm .

Results or Outcomes

The use of 2,2,3,3,4,4,5,5,5-Nonafluoropentan-1-ol in the synthesis process results in nanocrystals with specific properties, which can be used in various applications in the field of nanotechnology .

Diffusion Coefficient Analysis

Specific Scientific Field

Summary of the Application

2,2,3,3,4,4,5,5,5-Nonafluoropentan-1-ol is used in the study of diffusion coefficients of fluorinated alcohols in water .

Methods of Application or Experimental Procedures

The intra-diffusion coefficients of 2,2,3,3,4,4,5,5,5-Nonafluoropentan-1-ol in water have been measured by the PFG-NMR spin-echo technique as a function of temperature and composition .

Results or Outcomes

The study provides valuable data on the diffusion coefficients of 2,2,3,3,4,4,5,5,5-Nonafluoropentan-1-ol in water, which can be used in various scientific and industrial applications .

Synthesis of Fluorinated Acrylate

Specific Scientific Field

Summary of the Application

2,2,3,3,4,4,5,5,5-Nonafluoropentan-1-ol is used in the synthesis of 2,2,3,3,4,4,5,5,5-nonafluoropentyl acrylate .

Methods of Application or Experimental Procedures

The specific methods of synthesis are not detailed in the source, but it involves the reaction of 2,2,3,3,4,4,5,5,5-Nonafluoropentan-1-ol with acryloyl chloride .

Results or Outcomes

The product, 2,2,3,3,4,4,5,5,5-nonafluoropentyl acrylate, is a useful monomer for the synthesis of fluorinated polymers .

Synthesis of Fluorinated Polymers

Specific Scientific Field

Summary of the Application

2,2,3,3,4,4,5,5,5-Nonafluoropentan-1-ol is used in the synthesis of fluorinated polymers .

Methods of Application or Experimental Procedures

The specific methods of synthesis are not detailed in the source, but it involves the reaction of 2,2,3,3,4,4,5,5,5-Nonafluoropentan-1-ol with other monomers to form a polymer .

Results or Outcomes

The product, a fluorinated polymer, has unique properties due to the presence of fluorine atoms, which can be used in various applications in the field of materials science .

Solvent for Fluorinated Compounds

Specific Scientific Field

Summary of the Application

2,2,3,3,4,4,5,5,5-Nonafluoropentan-1-ol can be used as a solvent for other fluorinated compounds .

Methods of Application or Experimental Procedures

The compound can be used as a solvent in reactions involving other fluorinated compounds, enhancing the solubility and reactivity of these compounds .

Results or Outcomes

The use of 2,2,3,3,4,4,5,5,5-Nonafluoropentan-1-ol as a solvent can improve the efficiency of reactions involving fluorinated compounds, leading to higher yields and purer products .

Safety And Hazards

Eigenschaften

IUPAC Name |

2,2,3,3,4,4,5,5,5-nonafluoropentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F9O/c6-2(7,1-15)3(8,9)4(10,11)5(12,13)14/h15H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJRIQFXPYMVWOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F9CH2OH, C5H3F9O | |

| Record name | 1-Pentanol, 2,2,3,3,4,4,5,5,5-nonafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20880129 | |

| Record name | 1H,1H-Perfluoro-1-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,3,3,4,4,5,5,5-Nonafluoropentan-1-ol | |

CAS RN |

355-28-2 | |

| Record name | 1H,1H-Perfluoro-1-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H,1H-Nonafluoropentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide](/img/structure/B1303970.png)

![3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid](/img/structure/B1303980.png)

![2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1303982.png)

![5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde](/img/structure/B1304005.png)